2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide
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Overview
Description
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide is a complex organic compound that features a benzamide core substituted with chloro, fluoro, hydroxy, and thiophenyl groups
Mechanism of Action
Target of Action
Similar compounds have been known to target enzymes or receptors involved in various biological processes .
Mode of Action
It’s likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the formation of covalent bonds or intermolecular forces .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties .
Result of Action
Similar compounds have been known to exert various biological effects, potentially leading to therapeutic outcomes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide. These factors could include temperature, pH, and the presence of other molecules in the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide typically involves multi-step organic reactions. One common approach includes:
Nitration and Reduction: Starting with a benzene derivative, nitration followed by reduction can introduce amino groups.
Halogenation: Introduction of chloro and fluoro groups can be achieved through halogenation reactions.
Amidation: The formation of the benzamide core is typically done through amidation reactions using appropriate amines and carboxylic acid derivatives.
Substitution: The thiophenyl and hydroxy groups are introduced through substitution reactions, often using organometallic reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with palladium on carbon (Pd/C) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and organolithium compounds are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amines.
Scientific Research Applications
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-2-yl)phenyl)ethyl)benzamide: Similar structure but with a different position of the thiophenyl group.
2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(furan-3-yl)phenyl)ethyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)benzamide lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs. The presence of both chloro and fluoro groups can enhance its reactivity and binding affinity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFNO2S/c20-15-2-1-3-16(21)18(15)19(24)22-10-17(23)13-6-4-12(5-7-13)14-8-9-25-11-14/h1-9,11,17,23H,10H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQBDVBBCPIITH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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